2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
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Description
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications
Polymer Science Applications
Polyimides derived from related thiophene and quinoline derivatives have been studied for their solubility and thermal stability. For example, soluble polymides synthesized from diamines and aromatic tetracarboxylic dianhydrides exhibit high thermal stability, with no significant decomposition observed up to 450°C. These polymides are of interest for their potential applications in creating durable and flexible films suitable for high-temperature environments (Imai, Maldar, & Kakimoto, 1984).
Organic Synthesis
In organic synthesis, derivatives of dihydroquinoline and thiophene have been explored for synthesizing enantiomerically pure quinolones, demonstrating their importance in creating biologically active compounds (Harmata & Hong, 2007). Another study showcased the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, highlighting the versatility of these compounds in organic synthesis (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Pharmacological Applications
Research into dihydroquinoline and related compounds has also revealed potential pharmacological applications. For instance, peripheral benzodiazepine receptor ligands, including compounds with similar structural motifs, have shown anti-inflammatory properties in mice, suggesting potential therapeutic applications in inflammation-related disorders (Torres et al., 1999). Additionally, visible light-promoted synthesis of sulfonylmethyl isoquinolines highlights the potential for creating bioactive molecules through innovative synthetic routes (Liu et al., 2016).
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-23-21(27)18-12-14-30-22(18)24-20(26)16-8-10-17(11-9-16)31(28,29)25-13-4-6-15-5-2-3-7-19(15)25/h2-3,5,7-12,14H,4,6,13H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSSRHNDXPKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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